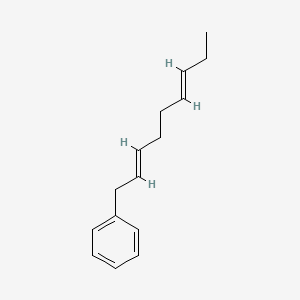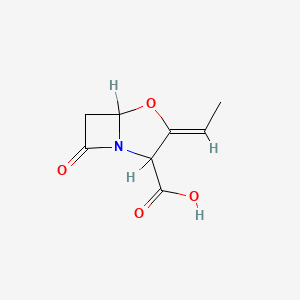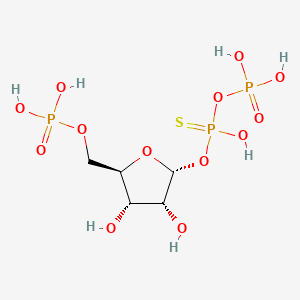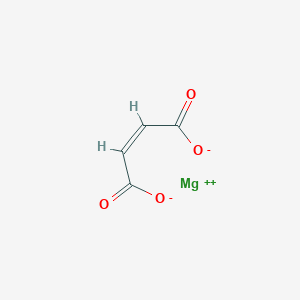![molecular formula C19H20O5 B1240102 5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)
5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one is a natural product found in Polygonatum odoratum and Ophiopogon japonicus with data available.
Scientific Research Applications
Metabolite Diversity and Biological Activities
A range of metabolites, including a variety of chromones and isochromenones, have been isolated from different sources such as endophytic fungi and plants. These metabolites exhibit diverse biological activities, including herbicidal, antifungal, and antibacterial properties. For instance, certain metabolites derived from the endophytic fungus Nodulisporium sp. demonstrated notable herbicidal and antimicrobial activities, signifying their potential in agricultural and pharmaceutical applications (Dai et al., 2006).
Antiviral Properties
Some chromones isolated from the stems of Cassia fistula showed promising anti-tobacco mosaic virus activities. This suggests the potential of these compounds in the development of antiviral agents, especially for combating plant viruses (Li et al., 2014).
Structural Diversity in Synthetic Chemistry
The compound has also been a subject of interest in synthetic chemistry, exploring the structural diversity and potential applications of its derivatives. Studies have focused on synthesizing and characterizing various structural analogs, which could serve as precursors or active substances in medicinal chemistry (Huber & Kane, 1990).
Natural Product Isolation and Characterization
Research has been conducted on isolating and characterizing natural products containing similar structural features from various plant and fungal sources. These studies contribute to understanding the natural occurrence, biosynthetic pathways, and potential uses of these compounds in different fields, including pharmacology and agriculture (Anh et al., 2014).
Antimicrobial and Radical Scavenging Activities
Polyketides structurally similar to 5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one have been investigated for their antimicrobial and radical scavenging activities. These studies highlight the potential of such compounds in developing new antimicrobial agents and antioxidants (Wang et al., 2012).
properties
Molecular Formula |
C19H20O5 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,13,20-21H,8-9H2,1-3H3 |
InChI Key |
UFMAZRUMVFVHLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C)O |
Pictograms |
Irritant |
synonyms |
5,7-dihydroxy-6,8-dimethyl-3-(4-methoxybenzyl)chroman-4-one methylophiopogonanone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



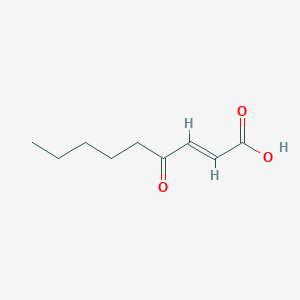

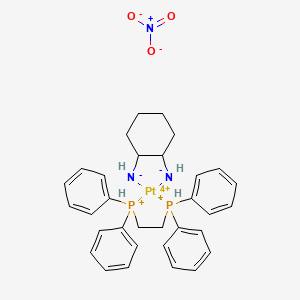

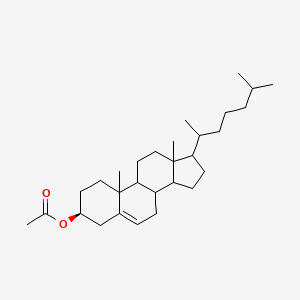
![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] adamantane-1-carboxylate](/img/structure/B1240027.png)
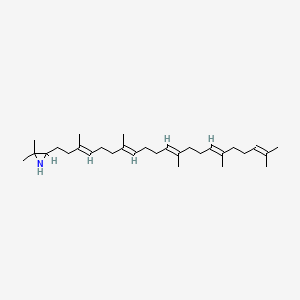

![[(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide](/img/structure/B1240033.png)
